4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid
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Overview
Description
4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring fused with a benzene ring, substituted with a chlorine atom at the 4-position and a methyl group at the 3-position
Mechanism of Action
Target of Action
The primary target of the compound 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is a protein that plays a crucial role in inhibiting apoptosis (programmed cell death) and promoting DNA damage repair .
Mode of Action
This compound interacts with its target, Mcl-1, by entering cancer cells effectively and causing DNA damage . Simultaneously, it downregulates Mcl-1, prompting a significant apoptotic response .
Biochemical Pathways
The compound affects the apoptosis and DNA repair pathways . By downregulating Mcl-1, it impairs the progression of apoptosis and promotes DNA damage . This results in the disruption of these pathways and their downstream effects, which include the death of cancer cells .
Pharmacokinetics
Its ability to enter cancer cells effectively suggests that it may have good bioavailability .
Result of Action
The result of the action of this compound is the induction of apoptosis in cancer cells . By causing DNA damage and downregulating Mcl-1, it triggers a significant apoptotic response, leading to the death of cancer cells .
Biochemical Analysis
Cellular Effects
Related compounds have been shown to have significant effects on various types of cells . For example, certain compounds have been designed to target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair .
Molecular Mechanism
Related compounds have been shown to enter cancer cells effectively, cause DNA damage, and downregulate Mcl-1 to prompt a conspicuous apoptotic response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of 3-chloro-2-methylbenzoic acid with sulfur-containing reagents under acidic conditions. The reaction may involve the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the design of anticancer drugs, particularly those targeting myeloid cell leukemia-1 (Mcl-1) protein, which is responsible for inhibiting apoptosis and promoting DNA damage repair.
Material Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: It is studied for its potential antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
- 3-Chloro-benzo[B]thiophene-2-carboxylic acid
- 3-Chloro-6-methylbenzo[B]thiophene-2-carboxylic acid
Comparison: 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in targeting specific proteins like Mcl-1 .
Properties
IUPAC Name |
4-chloro-3-methyl-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUMXDXBXSOHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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